Cas no 1121634-73-8 (3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine)

3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine
- 3-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidine
- 3-[[4-(Trifluoromethyl)phenyl]methoxy]- Pyrrolidine
- 3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine
-
- インチ: 1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)8-17-11-5-6-16-7-11/h1-4,11,16H,5-8H2
- InChIKey: KFZOFTDSIWIYCZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)COC1CNCC1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 21.3
3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T182360-250mg |
3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine |
1121634-73-8 | 250mg |
$ 560.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657091-1g |
3-((4-(Trifluoromethyl)benzyl)oxy)pyrrolidine |
1121634-73-8 | 98% | 1g |
¥5628.00 | 2024-08-09 | |
TRC | T182360-125mg |
3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine |
1121634-73-8 | 125mg |
$ 335.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657091-2.5g |
3-((4-(Trifluoromethyl)benzyl)oxy)pyrrolidine |
1121634-73-8 | 98% | 2.5g |
¥8106.00 | 2024-08-09 |
3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine 関連文献
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidineに関する追加情報
Introduction to Compound with CAS No. 1121634-73-8 and Product Name 3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine
The compound with the CAS number 1121634-73-8 and the product name 3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development.
At the core of this compound's significance lies its molecular structure, which incorporates a trifluoromethyl group and a phenylmethoxy moiety attached to a pyrrolidine backbone. The presence of these specific functional groups imparts distinct chemical and pharmacological properties that make it a valuable candidate for further exploration. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in modulating the compound's biological activity. Meanwhile, the phenylmethoxy group contributes to its solubility and interaction with biological targets.
Recent research in the field of medicinal chemistry has highlighted the importance of 3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine in the development of novel therapeutic agents. Studies have demonstrated its potential efficacy in various pharmacological assays, including anti-inflammatory, analgesic, and anti-cancer applications. The compound's ability to interact with multiple biological pathways makes it a promising candidate for multi-target drug design, a strategy that has gained traction in recent years due to its potential to address complex diseases more effectively.
One of the most compelling aspects of this compound is its structural flexibility, which allows for further chemical modification to optimize its pharmacokinetic properties. Researchers have been exploring various derivatives of 3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine to enhance its bioavailability, reduce side effects, and improve target specificity. These efforts have led to the identification of several potent analogs with improved therapeutic profiles.
The synthesis of 3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The use of advanced synthetic techniques has enabled researchers to produce this compound with high purity and yield, making it feasible for large-scale pharmaceutical applications. The synthesis process also highlights the importance of green chemistry principles, ensuring minimal environmental impact while maintaining high efficiency.
In terms of biological activity, preliminary studies have shown that 3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine exhibits significant inhibitory effects on various enzymes and receptors involved in disease pathogenesis. For instance, it has been found to inhibit COX-2, an enzyme commonly targeted in anti-inflammatory drugs, as well as kinases involved in cancer signaling pathways. These findings underscore the compound's potential as a lead molecule for drug development.
The pharmacological profile of 3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine is further enhanced by its ability to cross the blood-brain barrier, making it a promising candidate for central nervous system (CNS) disorders. Research has shown that compounds with similar structural features exhibit improved penetration into the brain, which is crucial for treating neurological conditions such as Alzheimer's disease and Parkinson's disease. The presence of the trifluoromethyl group is particularly important in facilitating this property.
Moreover, the compound's stability under various physiological conditions makes it an attractive candidate for formulation into oral medications. Unlike some other bioactive molecules that degrade rapidly in the gastrointestinal tract or are extensively metabolized before reaching their target sites, 3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine maintains its integrity during absorption and distribution throughout the body. This stability ensures consistent therapeutic effects and reduces the need for frequent dosing.
From a regulatory perspective, the development of new pharmaceutical compounds requires rigorous testing to ensure safety and efficacy. The journey from laboratory discovery to market approval involves multiple stages of preclinical and clinical trials. Researchers are currently conducting comprehensive studies on 3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine to evaluate its safety profile and therapeutic potential in humans. These studies aim to provide evidence supporting its use in treating various diseases while minimizing adverse effects.
The impact of this compound extends beyond basic research; it also represents a significant step forward in personalized medicine. By understanding how individual genetic variations influence responses to drugs like 3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine, researchers can develop tailored treatment strategies that maximize therapeutic benefits while minimizing risks. This approach aligns with broader trends in healthcare towards more precise and effective patient care.
In conclusion,3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine, characterized by its CAS number 1121634-73-8, is a promising compound with diverse applications in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for further exploration in drug development, offering potential treatments for a range of diseases. As research continues to uncover new insights into its pharmacological properties,this compound is poised to play a significant role in shaping the future of medicine.
1121634-73-8 (3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine) 関連製品
- 2228839-29-8(3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol)
- 133095-33-7(5-(pyrrolidin-1-yl)pentanoic acid hydrochloride)
- 1251593-07-3(3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide)
- 421590-58-1(N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide)
- 1005299-36-4(N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide)
- 2171439-45-3(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxan-3-yl}acetic acid)
- 1315366-10-9(4-Methylquinoline-8-sulfonamide)
- 730951-42-5(2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid)
- 2034579-60-5(6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide)
- 4696-76-8(Bekanamycin)




